molecular formula C9H6FNO B6252636 4-fluoroquinolin-2-ol CAS No. 1261539-01-8

4-fluoroquinolin-2-ol

Cat. No.: B6252636
CAS No.: 1261539-01-8
M. Wt: 163.1
InChI Key:
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Description

4-Fluoroquinolin-2-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroquinolin-2-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. Another approach involves the direct fluorination of quinoline using elemental fluorine or other fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, minimizing the risk associated with handling reactive fluorine compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroquinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinolin-2-one derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Quinolin-2-one derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Aminoquinoline or thioquinoline derivatives.

Scientific Research Applications

4-Fluoroquinolin-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral properties. It serves as a lead compound in the development of new drugs.

    Industry: Utilized in the production of liquid crystals and dyes due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-fluoroquinolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly valuable in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

    4-Chloroquinolin-2-ol: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromoquinolin-2-ol: Contains a bromine atom in place of fluorine.

    4-Iodoquinolin-2-ol: Features an iodine atom instead of fluorine.

Uniqueness: 4-Fluoroquinolin-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances biological activity compared to its halogenated analogs. The fluorine atom’s small size and high electronegativity contribute to stronger interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

1261539-01-8

Molecular Formula

C9H6FNO

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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